molecular formula C30H22S B140908 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene CAS No. 136970-50-8

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

Cat. No. B140908
M. Wt: 414.6 g/mol
InChI Key: KZPPGHCYZIASDR-UHFFFAOYSA-N
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Description

“2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene” is a chemical compound with the molecular formula C30H24O2S . It is related to the class of compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene” were not found, similar compounds are often synthesized through condensation reactions . For example, 2,5-bis((dimethylamino)methylene)cyclopentanone, a ketocyanine dye precursor, is synthesized through organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide .

Scientific Research Applications

Electroconductive Complexes

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene derivatives have been studied for their potential in creating stable radical cations and dications. These derivatives, particularly when complexed with materials like tetracyanoquinodimethan (TCNQ) and iodine, demonstrate high electroconductivities, indicating their potential in electronic and semiconductor applications (Takahashi & Nihira, 1989).

Polymerization Behavior

Research has explored the polymerization behavior of various 2,5-dihydrothiophene derivatives. For example, the polymerization kinetics of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride have been investigated, revealing insights into the reaction mechanisms and conditions that favor polymer formation. This research contributes to the understanding of polymer science and materials engineering (Cho et al., 1999).

Organic Semiconductor Material

2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) derivatives have been identified as potentially significant for use as organic semiconductor materials. Systematic studies of these compounds have focused on understanding the structure-property relationships, which are crucial for the development of advanced semiconductor technologies (He et al., 2022).

Opto-Electronic Applications

Novel heterocyclic compounds, such as 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene, have been synthesized and characterized for their potential in opto-electronic applications. These materials display promising optical properties, including blue and green emissions, which are essential for various opto-electronic devices (Ramkumar & Kannan, 2015).

Organic Field-Effect Transistors

Research into phenylene-thiophene-based organic field-effect transistors has revealed the potential of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene derivatives in this field. These studies focus on the electronic properties and the feasibility of using these compounds in transistor applications, highlighting their significance in advanced electronics (Mushrush et al., 2003).

properties

IUPAC Name

2,5-dibenzhydrylidenethiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPGHCYZIASDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566508
Record name 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

CAS RN

136970-50-8
Record name 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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